
1-Fluoropyrene
Descripción general
Descripción
1-Fluoropyrene is a chemical compound with the CAS Number 1691-65-2 . It has a molecular weight of 220.241 and a molecular formula of C16H9F .
Synthesis Analysis
The synthesis of this compound involves indirect methods due to the limited range of methods and outcomes for the direct substitution of pyrene itself . These indirect methods have been developed for preparing pyrenes with less usual substitution patterns . The methods involve reduced pyrenes, transannular ring closures, and cyclisations of biphenyl intermediates .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrene nucleus, which is a compact polycyclic aromatic unit . It has a molecular formula of C16H9F .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 375.9±11.0 °C at 760 mmHg, and a flash point of 149.8±6.5 °C . The melting point is not available .Aplicaciones Científicas De Investigación
Metabolism in Marine and Terrestrial Species
- Research Focus : Studies the metabolism of 1-fluoropyrene in marine flatfish and terrestrial isopods, comparing it with unsubstituted pyrene. Uses fluorine to alter metabolic pathways, providing insight into species-specific PAH metabolism (Luthe et al., 2002).
Spectroscopy and Standards
- Research Focus : Utilizes this compound in Shpol’skii spectrofluorimetry as an internal standard for analyzing polycyclic aromatic hydrocarbons (PAHs) in environmental samples (Luthe et al., 2002).
Fluorescent Sensing and Discrimination
- Research Focus : Develops a fluorescent ensemble based on bispyrene fluorophore and surfactant assemblies using this compound derivatives. This ensemble can differentiate between metalloproteins and nonmetalloproteins in aqueous solutions (Fan et al., 2015).
Environmental Analysis
- Research Focus : Demonstrates the use of this compound as a surrogate standard in HPLC analysis of PAHs in environmental samples, specifically surface water and sediment from the Danube River (Nagy et al., 2007).
Hydrocarbon and Fluorocarbon Microdomain Studies
- Research Focus : Investigates the role of fluorocarbon associative polymers, including those with this compound, in forming hydrophobic domains in aqueous solutions, relevant for understanding solubilization properties (Szczubiałka et al., 2005).
Biomonitoring of PAH Exposure
- Research Focus : Explores the use of 1-hydroxypyrene (a metabolite of this compound) in milk and urine as a bioindicator for PAH exposure in ruminants, contributing to environmental and occupational health research (Chahin et al., 2008).
Study of Lipid Accumulation and Apoptosis
- Research Focus : Examines the impact of 1-nitropyrene, a related compound to this compound, on lipid accumulation and apoptosis in Hepa1c1c7 cells. This research has implications in understanding the cellular effects of nitro-PAH exposure (Podechard et al., 2011).
Propiedades
IUPAC Name |
1-fluoropyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGKLOPKLNXDDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168646 | |
| Record name | Pyrene, 1-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1691-65-2 | |
| Record name | Pyrene, 1-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001691652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrene, 1-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



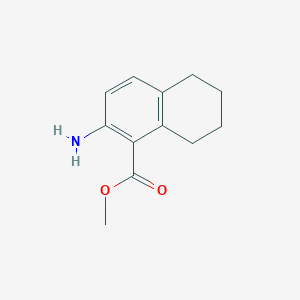
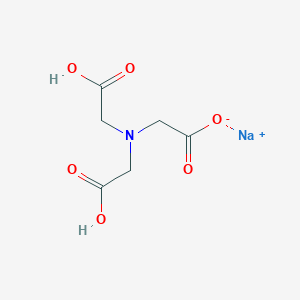
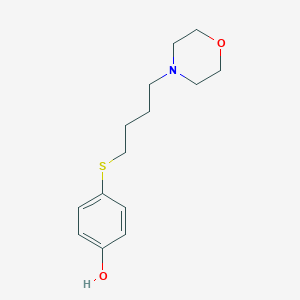
![2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol](/img/structure/B159135.png)
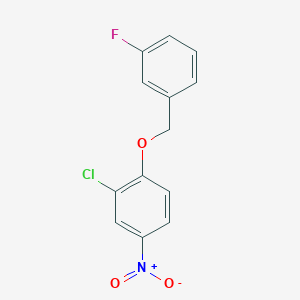
![N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine](/img/structure/B159137.png)
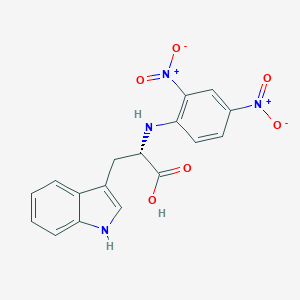

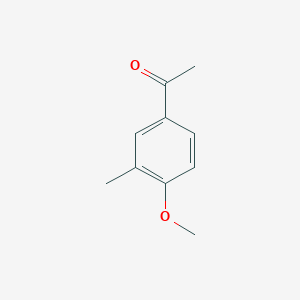
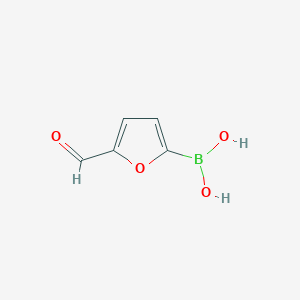

![[2,2'-Bipyridine]-5-carboxylic acid](/img/structure/B159150.png)

